molecular formula C13H13Cl2NO4 B14683525 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 29483-46-3

1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate

Cat. No.: B14683525
CAS No.: 29483-46-3
M. Wt: 318.15 g/mol
InChI Key: KNZYFZLPWGHBMH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Propargylation: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group.

    Carbamate Formation: Finally, the resulting compound is treated with a carbamoylating agent, such as isocyanate, to form the carbamate group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as acetylcholinesterase, which it inhibits by carbamoylation of the active site.

    Pathways Involved: Disruption of neurotransmission in pests, leading to their paralysis and death.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenoxy)-2-propanol carbamate: Lacks the propynyloxy group.

    1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol: Lacks the carbamate group.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate is unique due to the presence of both the propynyloxy and carbamate groups, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

29483-46-3

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

[1-(2,4-dichlorophenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C13H13Cl2NO4/c1-2-5-18-7-10(20-13(16)17)8-19-12-4-3-9(14)6-11(12)15/h1,3-4,6,10H,5,7-8H2,(H2,16,17)

InChI Key

KNZYFZLPWGHBMH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(COC1=C(C=C(C=C1)Cl)Cl)OC(=O)N

Origin of Product

United States

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